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Compound of Interest

Compound Name: R547

Cat. No.: B1678716

An In-depth Technical Guide on the R547 Diaminopyrimidine Compound Class for
Researchers, Scientists, and Drug Development Professionals.

The R547 diaminopyrimidine compound class represents a significant advancement in the field
of oncology, specifically in the development of targeted cancer therapies. R547, a prominent
member of this class, is a potent and selective, ATP-competitive inhibitor of cyclin-dependent
kinases (CDKSs), which are crucial regulators of the cell cycle.[1][2] Dysregulation of CDK
activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
[1][2] This technical guide provides a comprehensive overview of the R547 diaminopyrimidine
compound class, including its mechanism of action, quantitative efficacy data, and detailed
experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Cyclin-
Dependent Kinases

The primary mechanism of action for the R547 diaminopyrimidine compound class is the potent
and selective inhibition of key cell cycle-regulating CDKs. R547 has been shown to effectively
inhibit CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity.[1] By binding to the
ATP-binding pocket of these kinases, R547 prevents the phosphorylation of their substrates,
thereby halting cell cycle progression.[1]
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One of the critical downstream effects of R547-mediated CDK inhibition is the reduced
phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active
and binds to the E2F transcription factor, preventing the transcription of genes required for the
G1 to S phase transition.[1] This leads to a cell cycle block at the G1 and G2 phases, ultimately
inhibiting tumor cell proliferation.[1][2] Furthermore, this sustained cell cycle arrest has been
shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2][3]
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Figure 1: Simplified signaling pathway of R547 action. (Max Width: 760px)

Quantitative Data Presentation

The efficacy of the R547 diaminopyrimidine compound class has been quantified through
various in vitro and in vivo studies. The following tables summarize the key quantitative data
available for R547.

Table 1: In Vitro Inhibitory Activity of R547

Target Ki (nmol/L)
CDK1/cyclin B 1-3
CDK2/cyclin E 1-3
CDK4/cyclin D1 1-3

Other Kinases >5,000
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Data sourced from DePinto et al. (2006).[1]

Table 2: In Vitro Anti-proliferative Activity of R547 in
Vari : ~ell L

Cell Line Cancer Type IC50 (umol/L)
HCT116 Colon Carcinoma <0.60

Hep G2 Hepatocellular Carcinoma 88 (at 48h)

H-4-11-E Rat Hepatoma 66 (at 24h), 23 (at 48h)

Breast, Lung, Prostate, Cervix,
Various Melanoma, B-cell lymphoma, ~0.05 - 0.60

Osteosarcoma

Data compiled from DePinto et al. (2006) and Hacioglu et al. (2020).[1][3]

Table 3: In Vivo Antitumor Activity of R547 in Human
Tumor Xenograft Models

Xenograft Model Tumor Type Dosing Regimen

Tumor Growth
Inhibition

HCT116 Colon Carcinoma Oral, daily Significant

] ] Oral (daily) or IV o
Various (6) Multiple Significant
(once weekly)

MTLn3 Rat Mammary Tumor Oral, once weekly Dose-dependent

Data sourced from DePinto et al. (2006).[1]

Table 4: Phase | Clinical Trial Data for R547
(NCT00400296)
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Parameter Finding

155 mg/m2 as a 90 or 180 min infusion on Day 1

Tolerable Dose
and Day 8 of a 21-day cycle.

At 195 mg/m?2 (90 min infusion): Grade 3
Dose-Limiting Toxicities (DLTSs) somnolence, confusion, fatigue. At 195 mg/m?2
(180 min infusion): Grade 3 pruritus.

Nausea, fatigue, emesis, headache,

Common Adverse Events ]
hypotension (mostly Grade 1/2).

Exposure-dependent decrease in the ratio of
Pharmacodynamics phosphorylated Rb to total Rb in peripheral
blood mononuclear cells.

Tumor regression in one patient with metastatic
Antitumor Activity squamous cell carcinoma; 8 other patients

received = 4 cycles.

Data from a 2007 ASCO meeting abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are the protocols for key experiments used in the characterization of the R547
diaminopyrimidine compound class.

CDK Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of R547

against specific CDK/cyclin complexes.

Materials:

e Recombinant human CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1
e R547 compound

o ATP, [y-33P]ATP
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Substrate (e.g., Histone H1 for CDK1 and CDK2, GST-Rb for CDK4)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM DTT)

96-well filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of the R547 compound in DMSO.

e In a 96-well plate, combine the kinase, substrate, and R547 (or DMSO for control) in the
kinase reaction buffer.

« Initiate the reaction by adding a mixture of ATP and [y-33P]ATP.

 Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

o Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

o Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

o Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to
remove unincorporated [y-33P]ATP.

o Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

o Calculate the percentage of inhibition for each R547 concentration and determine the 1C50
value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of ATP is
known.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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